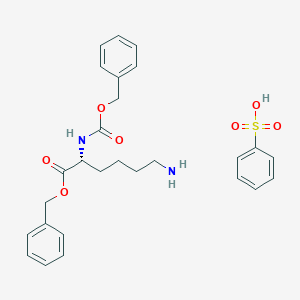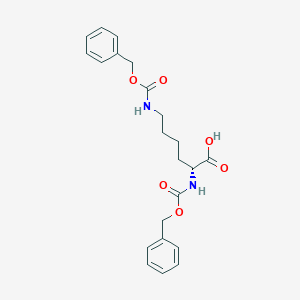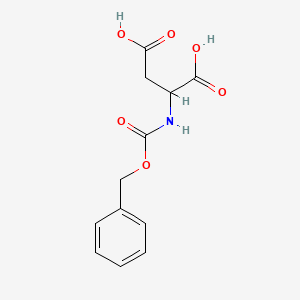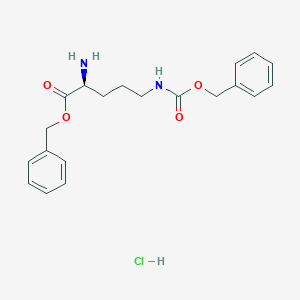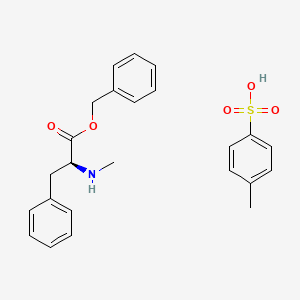
N-Me-Phe-Obzl p-Tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-phenylalanine benzyl ester p-toluenesulfonate, commonly known as N-Me-Phe-Obzl p-Tosylate, is a chemical compound used in various scientific research applications. It is a derivative of phenylalanine, an essential amino acid, and is often utilized in peptide synthesis and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-phenylalanine benzyl ester p-toluenesulfonate typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).
Methylation: The protected phenylalanine is then methylated using methyl iodide in the presence of a base like sodium hydride.
Esterification: The carboxyl group of the methylated phenylalanine is esterified with benzyl alcohol using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Deprotection: The protecting group is removed to yield N-Methyl-phenylalanine benzyl ester.
Tosylation: Finally, the benzyl ester is reacted with p-toluenesulfonyl chloride in the presence of a base like pyridine to obtain N-Methyl-phenylalanine benzyl ester p-toluenesulfonate.
Industrial Production Methods
Industrial production methods for N-Methyl-phenylalanine benzyl ester p-toluenesulfonate follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-phenylalanine benzyl ester p-toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, tetrahydrofuran), and bases (e.g., triethylamine).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Major Products Formed
Substitution Reactions: Corresponding substituted products (e.g., N-Methyl-phenylalanine derivatives).
Hydrolysis: N-Methyl-phenylalanine.
Reduction: N-Methyl-phenylalanine benzyl alcohol.
Scientific Research Applications
N-Methyl-phenylalanine benzyl ester p-toluenesulfonate has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: It is used in studies involving the blood-brain barrier and peptide transport mechanisms.
Industrial Applications: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-Methyl-phenylalanine benzyl ester p-toluenesulfonate involves its role as a building block in peptide synthesis. It interacts with various enzymes and receptors in biological systems, facilitating the formation of peptide bonds and the transport of peptides across cellular membranes. The molecular targets include aminoacyl-tRNA synthetases and peptide transporters.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-phenylalanine: A simpler derivative without the benzyl ester and tosylate groups.
Phenylalanine benzyl ester: Lacks the N-methyl and tosylate groups.
N-Methyl-phenylalanine methyl ester: Contains a methyl ester instead of a benzyl ester.
Uniqueness
N-Methyl-phenylalanine benzyl ester p-toluenesulfonate is unique due to its combination of functional groups, which makes it a versatile intermediate in organic synthesis and peptide chemistry. The presence of the tosylate group enhances its reactivity in substitution reactions, while the benzyl ester provides stability and ease of handling in synthetic processes.
Properties
IUPAC Name |
benzyl (2S)-2-(methylamino)-3-phenylpropanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.C7H8O3S/c1-18-16(12-14-8-4-2-5-9-14)17(19)20-13-15-10-6-3-7-11-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,16,18H,12-13H2,1H3;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDJZSODAYRPLC-NTISSMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CNC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718521 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40298-25-7 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B612882.png)
